4-Bromoisoxazole

Overview

Description

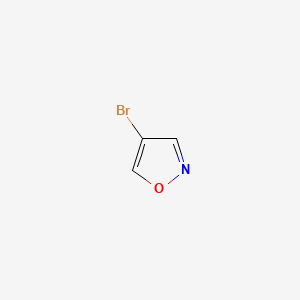

4-Bromoisoxazole is a heterocyclic organic compound with the molecular formula C3H2BrNO. It is a derivative of isoxazole, where a bromine atom is substituted at the fourth position of the isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoisoxazole can be synthesized through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction typically employs copper (I) or ruthenium (II) as catalysts . Another method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles .

Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions using metal catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Cycloaddition Reactions: It can participate in (3 + 2) cycloaddition reactions with alkynes and nitrile oxides.

Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide.

Cycloaddition: Copper (I) or ruthenium (II) catalysts are often used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products:

- Substitution reactions yield various functionalized isoxazoles.

- Cycloaddition reactions produce diverse isoxazole derivatives with potential biological activities.

Scientific Research Applications

Anticancer Properties

4-Bromoisoxazole derivatives have shown promising anticancer activities. A notable study investigated the effects of 4-bromo-isoxazole compounds on HepG2 cells (a human liver cancer cell line). The results demonstrated that certain derivatives significantly inhibited cell growth, with one compound exhibiting an IC50 value of 1.6 µM, indicating potent anticancer activity . This suggests that modifications to the isoxazole structure can enhance its efficacy against specific cancer types.

Antioxidant Activity

Research has also highlighted the antioxidant properties of isoxazole derivatives. In vivo studies using models such as Caenorhabditis elegans indicated that some compounds displayed superior antioxidant capabilities compared to traditional antioxidants like quercetin . This positions this compound as a candidate for further exploration in aging-related studies and potential therapeutic applications.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various contexts. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting that it could serve as a lead compound in developing new antibiotics . The mechanism often involves targeting bacterial enzymes or pathways critical for survival, thus providing a strategic approach to combat antibiotic resistance.

Synthetic Methodologies

The synthesis of this compound can be achieved through several pathways:

- Cycloaddition Reactions : Utilizing alkyne dipolarophiles and nitrile oxides to form isoxazoles via a (3 + 2) cycloaddition reaction.

- Metal-Catalyzed Reactions : Employing metal catalysts to facilitate the formation of various substituted isoxazoles, enhancing regioselectivity and yield .

- Diversity-Oriented Synthesis : Recent advancements have introduced diversity-oriented strategies that allow for the rapid synthesis of multiple derivatives, expanding the library of potential bioactive compounds .

Case Study 1: Antitumor Activity in HepG2 Cells

In a comprehensive study, researchers evaluated several 4-bromo-isoxazole derivatives for their ability to inhibit the growth of HepG2 cells. The findings revealed that while some compounds had minimal effects, others significantly reduced cell viability, showcasing the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antioxidant Properties

Another study focused on evaluating the antioxidant properties of various isoxazole derivatives using both in vitro and in vivo models. The results indicated that specific compounds demonstrated remarkable antioxidant activity, suggesting their potential use in formulations aimed at combating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 4-Bromoisoxazole and its derivatives involves interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as inhibitors of enzymes like histone deacetylases (HDACs), which play a role in regulating gene expression . The bromine atom in this compound can enhance the compound’s binding affinity to its target, leading to increased biological activity.

Comparison with Similar Compounds

4-Bromoisoxazole can be compared with other halogenated isoxazoles, such as 4-Fluoroisoxazole and 4-Chloroisoxazole . These compounds share similar structural features but differ in their reactivity and biological activities. For instance:

4-Fluoroisoxazole: Exhibits higher reactivity in nucleophilic substitution reactions due to the strong electron-withdrawing effect of fluorine.

4-Chloroisoxazole: Shows different pharmacological profiles and may have distinct therapeutic applications.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Biological Activity

4-Bromoisoxazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article presents a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered ring containing one nitrogen and one bromine atom, contributing to its unique reactivity and biological activity. The presence of the bromine atom at the 4-position plays a crucial role in modulating its interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. A study involving various derivatives of isoxazole compounds demonstrated that this compound analogs inhibited cell growth in cancer cell lines. Specifically, compounds derived from this compound showed varying degrees of inhibition against different cancer types, indicating a structure-activity relationship (SAR) that could be exploited for therapeutic development .

Table 1: IC50 Values of this compound Derivatives Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | 0.3 | Bovine gGT |

| Derivative A | 0.45 | Human gGT |

| Derivative B | <0.1 | MCF-7 (Breast Cancer) |

| Derivative C | 0.2 | A549 (Lung Cancer) |

Inhibition of Enzymatic Activity

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For instance, it has been shown to irreversibly react with aldehyde dehydrogenases (ALDH), which are pivotal in various metabolic pathways. The binding affinity and selectivity towards ALDH isoforms were confirmed through proteomic analyses, demonstrating its potential as a lead compound for drug development targeting metabolic disorders .

Table 2: Enzyme Inhibition Profiles of this compound

| Enzyme Target | Binding Affinity (mM) | Mechanism of Action |

|---|---|---|

| ALDH1A1 | 0.3 | Covalent binding |

| ALDH2 | 0.45 | Irreversible inhibition |

| Fatty Acid Metabolism Enzyme | Not specified | Inhibition |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Allosteric Modulation: Research has indicated that certain isoxazole derivatives can act as allosteric modulators for nuclear receptors such as RORγt, which is implicated in autoimmune diseases. The inhibition of IL-17a mRNA production in EL4 cells demonstrated the efficacy of these compounds in modulating immune responses .

- Covalent Binding: The ability of this compound to form covalent bonds with target proteins enhances its potency and specificity, particularly against enzymes involved in detoxification and metabolism .

Case Studies

Case Study: Anticancer Activity Evaluation

In a recent study, several derivatives of this compound were synthesized and evaluated for their anticancer properties using various cancer cell lines. The results indicated that modifications at the C-4 position significantly influenced the compound's potency against specific cancer types. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting its potential as a novel anticancer agent .

Case Study: Enzyme Interaction Analysis

Another investigation focused on the interaction between this compound and ALDH enzymes using mass spectrometry to identify binding sites and affinities. The study revealed that certain derivatives preferentially targeted specific ALDH isoforms, leading to insights into their roles in metabolic regulation and potential therapeutic applications in metabolic diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromoisoxazole, and how can regioselectivity be controlled during synthesis?

- Methodological Answer : The synthesis of this compound often involves [3 + 2] cycloaddition reactions between nitrile oxides and alkynyl bromides. For example, cycloaddition with alkynyl bromide yields a mixture of 5-bromo and this compound regioisomers. To control regioselectivity, reaction conditions such as solvent polarity, temperature, and catalyst choice must be optimized. Recrystallization (e.g., using n-heptane) can isolate the desired 4-bromo isomer from the mixture . Monitoring the reaction via ¹H NMR ensures accurate regioisomer ratio determination .

Q. What spectroscopic and crystallographic methods are effective for characterizing this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) at elevated temperatures (e.g., 50°C) are critical for resolving signals in aromatic regions, particularly for analyzing substituent effects on the isoxazole ring . X-ray crystallography provides precise structural data, such as torsion angles between aryl groups and the central ring (e.g., ~40° for 3-aryl and ~36° for 5-aryl groups in 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole) . Melting points (e.g., 38–43°C) and molecular weights (147.96 g/mol) are key physical properties for validation .

Advanced Research Questions

Q. How do distal substituents on aryl rings influence electronic properties and reactivity in this compound systems?

- Methodological Answer : Substituent effects can be quantified using Hammett σ⁺ constants. For example, 5-aryl substituents in 4-bromoisoxazoles show strong correlations with σ⁺ values (r = 0.994), indicating significant resonance contributions. This contrasts with minimal effects from 3-aryl substituents. Computational modeling (e.g., density functional theory) predicts structural distortions, such as twisted aryl groups (50° and 37° torsional angles), which can be validated experimentally via X-ray crystallography .

Q. How can computational modeling reconcile structural distortions with substituent effect transmission in 4-bromoisoxazoles?

- Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., Gaussian 09) model bond angle and length changes caused by bromine substitution. Despite torsional distortions in 4-bromo derivatives (vs. planar isoxazoles), distal substituent effects (e.g., C4 chemical shifts) remain analogous to planar systems. This suggests that subtle geometric changes (e.g., bond angle adjustments) mediate electronic transmission rather than planarity alone .

Q. What strategies resolve contradictions between observed chemical shifts and predicted substituent effects in 4-bromoisoxazoles?

- Methodological Answer : Linear regression analysis of ¹³C NMR chemical shifts (C4 position) against substituent parameters (σ⁺) reveals high correlations (r² = 0.974). Discrepancies arise from non-linear electronic effects or steric hindrance. Advanced NMR techniques (e.g., 2D-NMR) and isotopic labeling can decouple steric/electronic contributions. For example, 2D-NMR confirmed the 5-bromo isomer as the major product in cycloaddition reactions .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to study substituent effects on this compound reactivity?

- Methodological Answer :

Synthesis : Prepare a series of 3,5-diaryl-4-bromoisoxazoles with varying electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂).

Characterization : Use ¹³C NMR to track C4 chemical shifts and correlate with σ⁺ constants.

Computational Validation : Perform DFT calculations to predict substituent-induced bond angle changes.

Statistical Analysis : Apply linear regression (e.g., slope = 0.96 for C4 shift correlations) to quantify electronic vs. steric effects .

Q. What are common pitfalls in interpreting regioselectivity data for this compound synthesis?

- Methodological Answer : Misassignment of regioisomers (e.g., 4-bromo vs. 5-bromo) can occur without rigorous 2D-NMR analysis. For example, NOESY or HMBC experiments confirm connectivity in ambiguous cases. Additionally, incomplete purification (e.g., <97% regiomeric ratio) may skew reactivity studies. Recrystallization protocols must be optimized for each derivative .

Properties

IUPAC Name |

4-bromo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDVIGFQMLUJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397518 | |

| Record name | 4-Bromoisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97925-43-4 | |

| Record name | 4-Bromoisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.